molecular formula C4H7BrN2S3 B13730199 4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide CAS No. 20042-86-8

4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide

Cat. No.: B13730199
CAS No.: 20042-86-8
M. Wt: 259.2 g/mol
InChI Key: VNRZQMPPRKZBRB-UHFFFAOYSA-N
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Description

Properties

CAS No.

20042-86-8

Molecular Formula

C4H7BrN2S3

Molecular Weight

259.2 g/mol

IUPAC Name

4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione;bromide

InChI

InChI=1S/C4H6N2S3.BrH/c1-5-3-6(2)4(7)9-8-3;/h1-2H3;1H

InChI Key

VNRZQMPPRKZBRB-UHFFFAOYSA-N

Canonical SMILES

CN=C1[NH+](C(=S)SS1)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methylamine with carbon disulfide and bromine in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the dithiazolidin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of cleanroom facilities and adherence to good manufacturing practices (GMP) is essential to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name: (5Z)-4-Methyl-5-(methylimino)-1,2,4-dithiazolidine-3-thione monohydrobromide
  • CAS Number : 20042-85-7 (base compound) .
  • Molecular Formula: C₄H₇N₂S₃·HBr (exact formula for the salt form requires further confirmation but inferred from nomenclature).
  • Structure: A five-membered heterocyclic ring containing two sulfur atoms, one nitrogen atom, and a thione group, with methyl and methylimino substituents. The monohydrobromide salt form introduces a bromide counterion .

Key Properties :

  • Safety : Classified for industrial use only; safety data sheet (SDS) advises consultation with a physician upon exposure but lacks detailed hazard data .

The compound belongs to the 1,2,4-dithiazolidine-3-thione family, characterized by sulfur-rich heterocyclic structures. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Chemical Behavior
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide 20042-85-7 (base) C₄H₇N₂S₃·HBr ~262 (estimated) Monohydrobromide salt; methylimino substituent; thione group Forms via acid-catalyzed isomerization of 2,4-dimethyl-1,2,4-thiadiazolidine-3,5-dithione .
2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione (421) Not provided C₃H₆N₂S₃ 166.29 Two methyl groups; two thione groups Isomerizes reversibly to the target compound under acidic/alkaline conditions .
3-Amino-1,2,4-dithiazole-5-thione 6846-35-1 C₂H₂N₂S₃ 150.23 Amino substituent; simpler dithiazole backbone Exhibits tautomerism (5-imino form); used in synthetic chemistry .
Eletriptan Hydrobromide 177834-92-3 C₂₂H₂₆N₂O₂S·HBr 463.43 Indole-based pharmaceutical; 5-HT1B/1D receptor agonist High water solubility due to monohydrobromide salt form .
Key Comparative Insights :

Structural Variations: The target compound differs from 2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione (421) in substituents and ring structure. While 421 has two thione groups and two methyl groups, the target compound replaces one thione with a methylimino group, altering its reactivity. This structural shift enables reversible isomerization under pH changes . Compared to 3-Amino-1,2,4-dithiazole-5-thione, the target compound features a saturated five-membered ring (dithiazolidine vs. dithiazole) and a methylimino group instead of an amino group. These differences influence stability and tautomeric behavior .

Salt Form Comparison: The monohydrobromide salt form enhances solubility in polar solvents, similar to Eletriptan Hydrobromide, a pharmaceutical salt. However, the target compound lacks documented pharmacological activity, contrasting with Eletriptan’s therapeutic use .

Reactivity and Synthesis: The target compound forms via acid-catalyzed isomerization of 421, involving hypervalent sulfur intermediates. This contrasts with 3-Amino-1,2,4-dithiazole-5-thione, which is synthesized through cyclization of thiourea derivatives .

Industrial vs. Its industrial use (e.g., as a precursor or intermediate) remains underexplored in available literature .

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